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Compound of Interest

Compound Name: Acebutolol

Cat. No.: B1665407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of Acebutolol, a cardioselective β-adrenergic blocker. The key step highlighted is the

Fries rearrangement of a 4-aminophenol derivative, a critical transformation in forming the core

structure of the drug.

Overview of Acebutolol Synthesis
The synthesis of Acebutolol from 4-aminophenol involves a multi-step process. A common and

effective route begins with the protection of both the amino and hydroxyl groups of 4-

aminophenol, followed by a selective Fries rearrangement to introduce an acetyl group ortho to

the hydroxyl group. Subsequent functional group manipulations lead to the final Acebutolol
product. An alternative "one-pot" approach for the initial steps simplifies the procedure and can

improve overall efficiency.[1]

Overall Synthesis Pathway
The synthesis of Acebutolol from 4-aminophenol can be summarized in the following key

steps:

N-Butyrylation of 4-aminophenol: The amino group of 4-aminophenol is selectively acylated

with butyric acid or its derivative to form 4-butyramidophenol.
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O-Acetylation: The hydroxyl group of 4-butyramidophenol is then acetylated to yield 4-

butyramidophenyl acetate.

Fries Rearrangement: This key step involves the rearrangement of the acetyl group from the

oxygen atom to the carbon atom ortho to the hydroxyl group on the aromatic ring, yielding 2-

acetyl-4-butyramidophenol. This reaction is typically catalyzed by a Lewis acid, such as

aluminum chloride.[2][3]

Condensation with Epichlorohydrin: The phenolic hydroxyl group of 2-acetyl-4-

butyramidophenol is reacted with epichlorohydrin under basic conditions to form an epoxide

intermediate.

Reaction with Isopropylamine: The final step involves the ring-opening of the epoxide by

isopropylamine to yield Acebutolol.

Quantitative Data Summary
The following table summarizes quantitative data for key steps in the synthesis of Acebutolol,
compiled from various reported procedures.
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Step
Reactant
s

Catalyst/
Solvent

Temperat
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Referenc
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ment

4-

butyramido

phenyl

acetate

Aluminum

Chloride

(solvent-

free)

120 4 57 [1]

4-

butyramido

phenyl

acetate

Aluminum

Chloride

(solvent-

free)

130 5 55 [1]

4-

butyramido

phenyl

acetate

Aluminum

Chloride

(solvent-

free)

140 4 42

4-

butyramido

phenyl

acetate

Aluminum
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(solvent-

free)

150 4 37

Condensati
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2-acetyl-4-

butyramido

phenol,

(S)-

epichlorohy

drin

5% aq.

NaOH /

DMSO

20 12 -

Final

Product

Formation

Epoxide
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e,

Isopropyla

mine

Organic

Solvent
60-90 - 70.3 - 72.5

Overall

Yield
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- - - 47.3
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Overall

Yield

4-

aminophen

ol to

acebutolol

- - - 51.5

Experimental Protocols
Protocol 1: "One-Pot" Synthesis of 4-Butyramidophenyl
Acetate
This protocol combines the N-butyrylation and O-acetylation of 4-aminophenol in a single

reaction vessel.

Reaction Setup: In a reaction flask equipped with a reflux condenser and a water separator,

add 4-aminophenol and n-butyric acid. Use a water-carrying agent like toluene.

N-Butyrylation: Heat the mixture to reflux to remove the water formed during the reaction.

Solvent Removal: After the reaction is complete, distill off the water-carrying agent.

Phenate Formation: Cool the reactant and add water as a dispersant, followed by the

addition of liquid caustic soda to form the phenate salt.

O-Acetylation: Add acetic anhydride dropwise to the reaction mixture and stir to form the

ester.

Purification: The product, 4-butyramidophenyl acetate, can be purified by recrystallization.

Protocol 2: Fries Rearrangement to 2-Acetyl-4-
butyramidophenol
This protocol describes a solvent-free solid-phase Fries rearrangement.

Reaction Setup: In a reaction flask, add aluminum chloride and heat to 100-105 °C with

stirring.

Addition of Reactant: Add the 4-butyramidophenyl acetate from the previous step in portions.
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Rearrangement: Heat the mixture to the desired rearrangement temperature (e.g., 120-150

°C) and maintain for the specified time (e.g., 4-6 hours).

Hydrolysis: Cool the reaction mixture until it solidifies. Add ice water to hydrolyze the

complex and stir for approximately 4 hours at around 40 °C.

Isolation of Crude Product: Cool the mixture to below 20 °C and filter to obtain the crude

product.

Purification: Recrystallize the crude product from a mixture of toluene and ethyl acetate.

Activated carbon can be used for decolorization. Filter the hot solution and then cool to

induce crystallization. The purified 2-acetyl-4-butyramidophenol is collected by filtration and

dried.

Protocol 3: Synthesis of Acebutolol from 2-Acetyl-4-
butyramidophenol
This protocol outlines the final steps to produce Acebutolol.

Condensation with Epichlorohydrin:

Dissolve 5-butyrylamino-2-hydroxyacetophenone (2-acetyl-4-butyramidophenol) in an

aqueous alkali solution (3-20 wt%).

At a temperature of 10-30 °C, add epichlorohydrin dropwise in batches. Add additional

alkali during the reaction to maintain the pH.

The reaction yields 5-butyrylamino-2-(2,3-epoxypropoxy)acetophenone.

Reaction with Isopropylamine:

React the epoxide intermediate with isopropylamine (molar ratio of 1:1 to 1:20) in an

organic solvent.

Heat the reaction mixture to 60-90 °C to obtain Acebutolol.
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Purification: The final product can be purified by extraction with a solvent like

dichloromethane, followed by drying and recrystallization from toluene to yield white solid

Acebutolol.

Visualizations
Experimental Workflow for Acebutolol Synthesis

Step 1 & 2: One-Pot Acylation

Step 3: Fries Rearrangement

Step 4: Condensation

Step 5: Final Product Formation
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Caption: Experimental workflow for the synthesis of Acebutolol.

Mechanism of the Fries Rearrangement
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Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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